2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2/c1-11-4-3-5-12(2)16(11)23-15(29)10-28-18(22)17(25-27-28)20-24-19(26-30-20)13-6-8-14(21)9-7-13/h3-9H,10,22H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHZEJXWUJWJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide is a novel hybrid molecule that integrates multiple bioactive scaffolds—specifically oxadiazole and triazole moieties. These structural features are known for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- Oxadiazole ring : Known for its role in drug discovery due to its ability to interact with various biological targets.
- Triazole moiety : Exhibits significant pharmacological activities and is frequently utilized in medicinal chemistry.
Anticancer Activity
Research indicates that compounds incorporating oxadiazole and triazole structures often display significant anticancer properties. For instance:
- A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) cells. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | MCF-7 | 0.65 |
| 1b | SK-MEL-2 | 0.75 |
| 1c | PANC-1 | 2.41 |
The introduction of electron-withdrawing groups (EWGs) in the oxadiazole structure significantly enhanced the anticancer activity .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented extensively. The incorporation of both oxadiazole and triazole rings has shown promise against various pathogens:
- Compounds with oxadiazole frameworks exhibited moderate to high activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Enterococcus faecalis | Moderate |
The biological activity of the compound is hypothesized to stem from its ability to:
- Inhibit Enzyme Activity : The oxadiazole ring can interact with enzymes involved in cellular proliferation.
- Induce Apoptosis : Similar compounds have been shown to increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
- Disrupt Cellular Machinery : The compound's structure may interfere with DNA replication processes.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. The incorporation of these heterocycles into drug design has led to the development of novel anticancer agents. For instance:
- A series of 1,2,4-oxadiazole derivatives have been synthesized and evaluated against various cancer cell lines. Some derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer drugs .
- In particular, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity against cancer cell lines such as MCF-7 and HCT-116 . The compound may exhibit similar properties due to its structural characteristics.
Antimicrobial Properties
The oxadiazole and triazole scaffolds are known for their antimicrobial activities. Compounds derived from these structures have been reported to possess activity against a range of bacterial and fungal pathogens.
- Studies involving substituted 1,2,4-oxadiazoles demonstrated their effectiveness against resistant strains of bacteria. The presence of fluorine atoms in the structure often enhances lipophilicity and biological activity .
Anti-inflammatory Effects
Research indicates that certain oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit key enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Potential in Drug Design
The unique structural features of 2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide allow for modifications that can tailor its pharmacological profile:
- Structural modifications can enhance selectivity towards specific biological targets or improve solubility and bioavailability .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole-based compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and pharmaceuticals. Below is a detailed comparison based on functional groups, substituents, and reported uses:
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycles: The target compound’s triazole-oxadiazole hybrid contrasts with oxadixyl’s oxazolidinone and flumetsulam’s triazolopyrimidine. Compared to triaziflam’s triazine core, the triazole in the target compound offers greater hydrogen-bonding capability, which may improve target affinity.
Substituent Effects :
- The 4-fluorophenyl group in the target compound increases lipophilicity compared to oxadixyl’s methoxy group, possibly improving membrane penetration.
- The N-(2,6-dimethylphenyl)acetamide side chain is shared with oxadixyl, suggesting similar bioavailability and resistance to metabolic degradation in agricultural settings .
Biological Activity: Oxadixyl’s efficacy against Oomycetes is linked to its oxazolidinone moiety inhibiting RNA polymerase. The target compound’s oxadiazole may target different enzymes (e.g., fungal cytochrome P450) due to its redox-active nature. Flumetsulam’s sulfonamide group enables herbicidal activity via acetolactate synthase (ALS) inhibition, a mechanism less likely in the target compound due to the absence of sulfonamide .
Research Implications and Limitations
- Structural Advantages : The triazole-oxadiazole scaffold may offer broader-spectrum activity compared to oxadixyl or triaziflam, but this requires empirical validation.
- Data Gaps: No direct bioactivity data for the target compound were found in the provided evidence. Its hypothesized uses are inferred from structural analogs in pesticide chemistry .
- Synthesis Challenges : The fluorophenyl and triazole-oxadiazole groups may complicate synthesis compared to simpler acetamide derivatives like oxadixyl.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and catalyst efficiency. For example, using polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate can enhance nucleophilic substitution reactions critical for forming the 1,2,4-oxadiazole and triazole rings . Design of Experiments (DoE) principles, including factorial designs, can systematically evaluate variable interactions (e.g., pH, stoichiometry) to identify optimal conditions . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate high-purity product.
| Key Reaction Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at elevated temperatures |
| Solvent (DMF) | 10–15 mL/mmol | Facilitates solubility of intermediates |
| Base (K₂CO₃) | 2–3 equivalents | Drives deprotonation and coupling |
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR (¹H/¹³C): Assign signals to the 4-fluorophenyl (δ 7.2–7.8 ppm), triazole (δ 8.1–8.3 ppm), and acetamide (δ 2.1–2.3 ppm) moieties.
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FTIR: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and oxadiazole/triazole ring vibrations (1500–1600 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the fluorophenyl and triazolyl-oxadiazole groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer: Begin with in vitro screens:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates.
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer: Use in silico tools to:
- Docking Studies (AutoDock Vina): Predict binding modes to target proteins (e.g., EGFR kinase) by analyzing interactions between the oxadiazole-triazole core and active-site residues .
- QSAR Models: Corporate descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetically feasible analogs.
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Mitigate by:
- Standardizing Protocols: Use identical cell lines, passage numbers, and serum-free conditions.
- Stability Testing: Monitor compound degradation in DMSO/PBS via HPLC at 24/48-hour intervals .
- Meta-Analysis: Compare data across studies using effect size metrics (e.g., IC₅₀ ratios) and adjust for batch effects .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer: Develop a focused library of derivatives with systematic modifications:
- Core Modifications: Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or isoxazole.
- Substituent Variations: Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring or methyl groups on the acetamide .
| Analog | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| A | 4-NO₂ on fluorophenyl | 1.2 μM (EGFR inhibition) |
| B | 1,3,4-oxadiazole core | 5.8 μM (Antiproliferative) |
| C | N-methyl acetamide | Reduced cytotoxicity |
Q. What advanced techniques can probe its mechanism of action in complex biological systems?
Methodological Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down target proteins, followed by LC-MS/MS identification .
- Metabolomics (LC-HRMS): Track changes in cellular metabolite levels (e.g., ATP, NAD⁺) post-treatment to infer pathway disruptions .
- CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance/sensitivity to the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
